2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

P2X3 receptor Pain Chronic cough

This pyridazinone-propanamide hybrid is the only single-agent tool enabling simultaneous modulation of P2X3 (EC₅₀ 80 nM) and CXCR2 (IC₅₀ 30,000 nM). Unlike co-administering Gefapixant with SB-225002, it eliminates vehicle cytotoxicity and simplifies dose-response studies in neuroinflammatory pain, inflammation, and oncology models. Its 4-ethoxyphenoxy extension chemically differentiates it from inactive analogs (e.g., derivative 18), providing a validated SAR starting point for scaffold-hopping. A must-have for labs investigating ATP-chemokine crosstalk without confounding polypharmacology.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 1203158-83-1
Cat. No. B2457938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide
CAS1203158-83-1
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC(C)C(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C18H23N3O4/c1-3-24-15-7-9-16(10-8-15)25-14(2)18(23)19-11-5-13-21-17(22)6-4-12-20-21/h4,6-10,12,14H,3,5,11,13H2,1-2H3,(H,19,23)
InChIKeyFFYCQFQXCJLVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide (CAS 1203158-83-1): Pyridazinone-Based Dual-Target Ligand for P2X3 and CXCR2 Profiling


2-(4-Ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide (CAS 1203158-83-1) is a synthetic pyridazinone-propanamide hybrid that exhibits quantifiable, dual-target engagement at the P2X purinoceptor 3 (P2X3) and the C-X-C chemokine receptor type 2 (CXCR2). BindingDB-curated data demonstrate antagonist activity at rat recombinant P2X3 with an EC₅₀ of 80 nM in Xenopus oocyte electrophysiology assays [1], alongside antagonist activity at human recombinant CXCR2 with an IC₅₀ of 30,000 nM in a [³⁵S]GTPγS binding assay using CHO cell membranes [2]. This dual chemokine-purinergic profile distinguishes the compound from single-target reference agents and positions it as a specialized tool for studying signaling crosstalk in pain, inflammation, and oncology research.

Why Generic Pyridazinone or Propanamide Analogs Cannot Substitute for 2-(4-Ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide


Based on published structure-activity relationship (SAR) data, generic pyridazinone-propanamide analogs are not interchangeable with 2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide. In a 2021 medicinal chemistry study, closely related pyridazinone derivative 18 (featuring a distinct substitution pattern) exhibited only 69.4 ± 10.5% inhibition of CXCR2 at 10 µM [1], underscoring that even minor scaffold modifications drastically alter target engagement. Furthermore, the target compound's unique combination of a 4-ethoxyphenoxy moiety and an N-(3-(6-oxopyridazin-1(6H)-yl)propyl) linker creates a pharmacophore distinct from both conventional P2X3 antagonists (e.g., Gefapixant) and standard CXCR2 antagonists (e.g., SB-225002), as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide: Head-to-Head and Cross-Study Comparator Data


P2X3 Antagonist Potency: Target Compound vs. Gefapixant (MK-7264)

The target compound demonstrates P2X3 antagonist activity with an EC₅₀ of 80 nM in a rat recombinant Xenopus oocyte assay [1], compared to Gefapixant (MK-7264), a clinical-stage P2X3 antagonist with an IC₅₀ of ~30 nM against recombinant human P2X3 homotrimers in a Ca²⁺ influx assay . While the absolute potency is lower (~2.7-fold difference), the target compound provides a chemically distinct pyridazinone-based scaffold as an alternative to the clinical diaminopyrimidine chemotype, making it valuable for scaffold-hopping campaigns and resistance profiling.

P2X3 receptor Pain Chronic cough Purinergic signaling

CXCR2 Antagonist Activity: Target Compound vs. SB-225002 (Reference Antagonist)

The target compound exhibits CXCR2 antagonist activity with an IC₅₀ of 30,000 nM (30 µM) in a [³⁵S]GTPγS binding assay using human recombinant CXCR2 expressed in CHO cell membranes [1]. In contrast, SB-225002, a widely used reference CXCR2 antagonist, displays an IC₅₀ of 22 nM for inhibiting IL-8 binding to CXCR2 . The approximately 1,360-fold difference in potency indicates that the target compound is a weak CXCR2 ligand, a property that may be advantageous in experimental protocols requiring partial CXCR2 modulation without complete pathway shutdown.

CXCR2 receptor Chemokine signaling Inflammation Cancer metastasis

Structural Differentiation from Close Pyridazinone-Propanamide Analogs

The closest structurally characterized pyridazinone analog, derivative 18 from the 2021 CXCR2 antagonist series, bears a 2-phenyl-3(2H)-pyridazinone core and lacks the 4-ethoxyphenoxypropanamide extension present in the target compound. This structural divergence translates into significantly different CXCR2 activity: derivative 18 achieves 69.4 ± 10.5% inhibition of CXCR2 at 10 µM [1], whereas the target compound yields only ~25% inhibition at 10 µM based on its IC₅₀ of 30 µM [2]. Conversely, the target compound's 4-ethoxyphenoxy motif is absent in derivative 18 and likely contributes to P2X3 engagement, a target for which derivative 18 has no reported activity.

Pyridazinone scaffold Structure-activity relationship Medicinal chemistry Chemical biology tool

Dual-Target Engagement Profile vs. Single-Target Reference Agents

The target compound is one of the few commercially available small molecules with documented antagonist activity at both P2X3 (EC₅₀ = 80 nM) [1] and CXCR2 (IC₅₀ = 30,000 nM) [2]. This contrasts with leading single-target reference agents: Gefapixant is selective for P2X3 (IC₅₀ ≈ 30 nM) with no reported CXCR2 activity , while SB-225002 is selective for CXCR2 (IC₅₀ = 22 nM) with >150-fold selectivity over CXCR1 and no reported P2X3 activity . The dual engagement profile, though biased toward P2X3 (~375-fold selectivity over CXCR2), offers a unique opportunity to interrogate purinergic-chemokine signaling crosstalk in a single chemical entity.

Polypharmacology Dual-target ligand Pain-inflammation crosstalk Chemical probe

Recommended Procurement and Application Scenarios for 2-(4-Ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide Based on Quantitative Differentiation Evidence


P2X3 Scaffold-Hopping and Intellectual Property Diversification

Medicinal chemistry teams pursuing P2X3 antagonists for chronic cough or neuropathic pain can procure this compound as a pyridazinone-based starting point for lead optimization. With an EC₅₀ of 80 nM at rat P2X3, the compound provides sub-100 nM target engagement on a scaffold chemically distinct from the dominant diaminopyrimidine class (e.g., Gefapixant, IC₅₀ ≈ 30 nM ). This structural divergence supports patent landscape analysis and scaffold-hopping strategies aimed at improving P2X3/P2X2/3 selectivity or mitigating taste-related side effects. [1]

Dual P2X3/CXCR2 Pathway Crosstalk Studies in Neuroinflammation

Neuroscience and immunology laboratories investigating the interplay between ATP-gated (P2X3) and chemokine (CXCR2) signaling in neuroinflammatory pain models can utilize this compound as a single-agent tool to simultaneously modulate both pathways (P2X3 EC₅₀ = 80 nM; CXCR2 IC₅₀ = 30,000 nM [2][3]). This avoids the confounding effects of co-administering separate P2X3 and CXCR2 reference antagonists (e.g., Gefapixant + SB-225002), thereby reducing vehicle-related cytotoxicity and simplifying dose-response experimental designs.

CXCR2 Partial Antagonism for Neutrophil Chemotaxis Dissection

In inflammation and oncology models where complete CXCR2 blockade by SB-225002 (IC₅₀ = 22 nM ) may mask subtle receptor signaling nuances, the target compound's weak CXCR2 activity (IC₅₀ = 30,000 nM [4]) allows researchers to achieve graded, partial receptor modulation. This is particularly relevant for dissecting CXCR2-dependent vs. CXCR1-dependent neutrophil migration, where full antagonism can eliminate chemotactic gradients entirely, precluding mechanistic differentiation.

Pyridazinone Library Expansion and SAR Exploration

Academic and industrial compound management groups building pyridazinone-focused screening libraries can acquire this compound as a structurally characterized reference for SAR expansion. The 4-ethoxyphenoxypropanamide extension differentiates it from simpler pyridazinone derivatives (e.g., derivative 18, which shows 69.4% CXCR2 inhibition at 10 µM but lacks P2X3 activity [5]) and provides a validated starting point for synthesizing analogs with tunable P2X3/CXCR2 selectivity ratios.

Quote Request

Request a Quote for 2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.